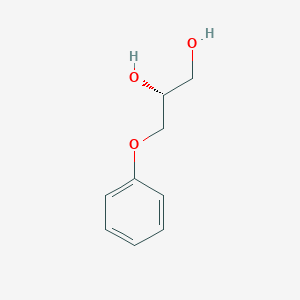

(R)-3-phenoxy-1,2-propanediol

Description

Significance of Enantiomerically Pure Diols in Advanced Chemical Synthesis

Enantiomerically pure diols are indispensable in advanced chemical synthesis for several key reasons. They serve as crucial chiral building blocks, providing a pre-existing stereocenter from which new stereocenters can be constructed with a high degree of control. acs.orgnih.gov This is paramount in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.

Furthermore, chiral diols and their derivatives are widely used as chiral ligands and auxiliaries. alfachemic.comacs.orgnih.gov By coordinating to metal catalysts, they create a chiral environment that can direct the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. alfachemic.com This approach is central to many asymmetric catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. alfachemic.com The synthesis of a single enantiomer of a diol can be challenging, often requiring methods like kinetic resolution or asymmetric reduction to avoid the formation of unwanted stereoisomers. acs.orgnih.gov

Overview of (R)-3-Phenoxy-1,2-Propanediol as a Chiral Synthon

This compound is a prominent example of a chiral synthon, a molecular fragment used to introduce a specific structural motif and stereochemistry into a target molecule. Its structure, featuring a phenoxy group and a chiral diol, makes it a versatile intermediate in the synthesis of a variety of more complex molecules, particularly pharmaceuticals.

One of the most significant applications of this chiral synthon is in the synthesis of beta-adrenergic blocking agents, commonly known as beta-blockers. uj.edu.plnih.gov These drugs are widely used to manage cardiovascular conditions. The therapeutic efficacy of many beta-blockers is dependent on their stereochemistry, with one enantiomer being significantly more active than the other. nih.gov this compound serves as a key starting material for the synthesis of the pharmacologically active (S)-enantiomers of many of these drugs. uj.edu.plnih.gov

Below is a table summarizing the key physical and chemical properties of 3-phenoxy-1,2-propanediol (B1222102).

| Property | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Melting Point | 54-57 °C |

| Boiling Point | 315.0 °C at 760 mmHg |

| Density | 1.2 g/cm³ |

| Flash Point | 156.4 °C |

| Appearance | White crystalline powder |

| Sources: chemsrc.comchemical-suppliers.eunist.gov |

Historical Context of Chiral Phenoxypropanediol Research

Research into chiral phenoxypropanediol derivatives is closely tied to the development of beta-blockers in the mid-20th century. The discovery of the differential pharmacological activity between the enantiomers of drugs like propranolol (B1214883) spurred the need for efficient methods to synthesize single, optically active isomers. nih.gov

Early approaches often involved the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. This led to the exploration of asymmetric synthesis routes, where chiral synthons like this compound became highly valuable.

More recent advancements have focused on biocatalytic methods for the production of enantiomerically pure phenoxypropanediols. For instance, studies have demonstrated the use of enzymes like epoxide hydrolases to perform stereospecific hydrolysis. nih.govsigmaaldrich.com In one such study, an epoxide hydrolase from a Bacillus species was used to hydrolyze (R)-phenyl glycidyl (B131873) ether to produce this compound with a high enantiomeric excess of 96.3%. nih.gov These biocatalytic approaches offer a more sustainable and selective alternative to traditional chemical methods.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(2R)-3-phenoxypropane-1,2-diol |

InChI |

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-/m1/s1 |

InChI Key |

FNQIYTUXOKTMDM-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](CO)O |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)O |

Origin of Product |

United States |

Strategies for the Enantioselective Synthesis of R 3 Phenoxy 1,2 Propanediol

Biocatalytic Approaches for (R)-3-Phenoxy-1,2-Propanediol Production

Biocatalysis has emerged as a powerful tool for the production of enantiomerically pure compounds. Enzymes such as epoxide hydrolases and lipases are widely utilized for their ability to catalyze stereospecific reactions, leading to the efficient synthesis of this compound.

Epoxide Hydrolase-Catalyzed Stereospecific Hydrolysis

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. mdpi.com This enzymatic reaction is a prominent method for the kinetic resolution of racemic epoxides, yielding both enantiopure epoxides and diols. nih.gov

The kinetic resolution of racemic phenyl glycidyl (B131873) ether (PGE) is a common strategy to produce this compound. This process involves the enantioselective hydrolysis of one enantiomer of the epoxide, leaving the other enantiomer unreacted. For instance, a recombinant epoxide hydrolase from Streptomyces griseus NBRC 13350, when overexpressed in Escherichia coli, was used to resolve racemic PGE. This resulted in the production of (R)-PGE with an enantiomeric excess (ee) of 98% and a yield of 40%. nih.gov Similarly, a novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus KCCM 42376 demonstrated high enantioselectivity by preferentially hydrolyzing (S)-PGE. This yielded enantiopure (R)-PGE with an ee of over 99.9% and a 38.4% yield within 20 minutes. nih.gov The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, was determined to be 38.4 for this particular enzyme. nih.gov

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield | Enantiomeric Ratio (E) | Reference |

| Streptomyces griseus NBRC 13350 | Racemic Phenyl Glycidyl Ether | (R)-Phenyl Glycidyl Ether | 98% | 40% | 20 | nih.gov |

| Maritimibacter alkaliphilus KCCM 42376 | Racemic Phenyl Glycidyl Ether | (R)-Phenyl Glycidyl Ether | >99.9% | 38.4% | 38.4 | nih.gov |

Various microbial sources have been explored for epoxide hydrolases with high activity and enantioselectivity. A putative epoxide hydrolase from a Bacillus sp. was identified and found to have high enantioselectivity towards several epoxide substrates. nih.govijbiotech.com The characterization of the epoxide hydrolase from Aspergillus niger has provided structural insights that help explain its catalytic mechanism. nih.gov

The marine yeast Yarrowia lipolytica has also been identified as a source of a promising epoxide hydrolase. nih.govncl.res.innih.gov The recombinant epoxide hydrolase from Yarrowia lipolytica NCIM 3589 exhibited significant activity towards 1,2-epoxyoctane (B1223023) at a pH of 8.0 and a temperature of 30°C. nih.govncl.res.in Optimization of reaction conditions for this enzyme, including substrate concentration and enzyme amount, led to a maximal diol production with a yield of 47.4% in 65 minutes. nih.gov Further studies have shown that the use of deep eutectic solvents as co-solvents can enhance the yield of the enzymatic hydrolysis. ncl.res.innih.gov

| Microbial Source | Enzyme | Optimal pH | Optimal Temperature | Key Findings | Reference |

| Bacillus sp. | Epoxide Hydrolase | - | - | High enantioselectivity towards various epoxides. | nih.govijbiotech.com |

| Aspergillus niger | Epoxide Hydrolase | - | - | Provided structural insights into the catalytic mechanism. | nih.gov |

| Yarrowia lipolytica NCIM 3589 | Recombinant Epoxide Hydrolase | 8.0 | 30°C | High activity towards 1,2-epoxyoctane; yield enhanced by deep eutectic solvents. | nih.govncl.res.innih.gov |

Whole-cell biotransformation offers several advantages over the use of purified enzymes, including reduced cost and increased enzyme stability. Recombinant E. coli cells overexpressing the epoxide hydrolase from Streptomyces griseus NBRC 13350 have been successfully used for the kinetic resolution of racemic PGE. nih.gov This whole-cell approach provides an economically viable and environmentally friendly process for producing enantiopure (R)-PGE. nih.gov The use of growing cells of Bacillus alcalophilus has also been shown to effectively resolve phenyl glycidyl ether derivatives, yielding (S)-epoxides and (R)-diols. researchgate.net

Lipase-Catalyzed Kinetic Resolution and Transesterification

Lipases are another class of versatile enzymes used in the synthesis of chiral compounds. They can catalyze the kinetic resolution of racemic mixtures through stereoselective acylation or deacylation reactions.

Lipase-catalyzed kinetic resolution can be achieved through the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. In the context of producing this compound, this would involve the stereoselective acylation of the secondary hydroxyl group. While specific studies on the lipase-catalyzed resolution of 3-phenoxy-1,2-propanediol (B1222102) are limited in the provided search results, the principles of this methodology are well-established for other chiral alcohols. For example, the kinetic resolution of racemic 1-phenyl 1-propanol (B7761284) was achieved through lipase-catalyzed enantioselective esterification, with Novozym 435 showing the highest enantioselectivity. nih.gov The reaction conditions, including the choice of acyl donor, solvent, and temperature, were found to significantly impact the enantioselectivity of the process. nih.gov

Transesterification, another lipase-catalyzed reaction, is also a viable strategy. nih.gov This involves the transfer of an acyl group from an ester to an alcohol. The lipase (B570770) from Bacillus amyloliquefaciens has been shown to effectively catalyze the transesterification of chloramphenicol, demonstrating the potential of this approach for modifying hydroxyl groups with high regioselectivity. mdpi.com These established lipase-catalyzed strategies for stereoselective acylation and transesterification provide a strong foundation for their application in the kinetic resolution of racemic 3-phenoxy-1,2-propanediol to obtain the desired (R)-enantiomer.

Evaluation of Lipase Specificity (e.g., Candida rugosa, Candida antarctica, Pseudomonas cepacia)

The kinetic resolution of racemic 3-phenoxy-1,2-propanediol using lipases is a widely explored biocatalytic approach. The success of this method hinges on the enantioselectivity of the chosen lipase, which preferentially catalyzes the acylation or hydrolysis of one enantiomer over the other. The specificity of several common lipases has been evaluated for this class of compounds.

Lipase from Pseudomonas cepacia (PCL), now reclassified as Burkholderia cepacia, is a versatile and robust biocatalyst known for its thermal resistance and tolerance to various organic solvents. It has been effectively used in the kinetic resolution of 3-(aryloxy)-1,2-propanediol derivatives. Studies have shown that PCL can resolve these substrates with high enantioselectivity through transesterification reactions.

Candida antarctica lipase B (CALB) is another highly effective and widely used biocatalyst, often employed in an immobilized form as Novozym 435. CALB is recognized for its high activity and enantioselectivity in the resolution of alcohols. It has been successfully applied to the resolution of various 1,2-propanediol derivatives through both hydrolysis and transesterification reactions. The choice of acylating agent and reaction medium can significantly influence its enantioselectivity.

Lipase from Candida rugosa (CRL) has also been investigated for the kinetic resolution of molecules structurally similar to 3-phenoxy-1,2-propanediol. Different isoforms of CRL exhibit varying levels of activity and enantioselectivity. For instance, in the resolution of a related β-blocker building block, CRL was found to preferentially react with the (S)-enantiomer, enabling the isolation of the (R)-enantiomer. The enantioselectivity of CRL can be influenced by the choice of reaction medium, including the use of ionic liquids.

The enantiomeric ratio (E-value) is a critical parameter for quantifying the enantioselectivity of a lipase. A high E-value is indicative of a more efficient resolution. The evaluation of these lipases often involves screening various commercially available preparations under different conditions to identify the optimal biocatalyst for a specific substrate.

| Lipase Source | Substrate Class | Reaction Type | Key Findings |

| Pseudomonas cepacia | 3-(Aryloxy)-1,2-propanediol derivatives | Transesterification | High enantioselectivity observed for various derivatives. |

| Candida antarctica lipase B | 1,2-Propanediol derivatives | Hydrolysis, Transesterification | Widely applicable with high enantioselectivity; performance is dependent on reaction conditions and substrate structure. |

| Candida rugosa | Racemic building blocks for β-blockers | Transesterification | Preferential reaction with the (S)-enantiomer, allowing for the isolation of the (R)-enantiomer. |

Optimization of Reaction Conditions for Enantiomeric Purity

Achieving high enantiomeric purity in lipase-catalyzed kinetic resolutions requires careful optimization of several reaction parameters. These factors can significantly impact both the reaction rate and the enantioselectivity (E-value) of the enzyme.

Temperature: The reaction temperature affects enzyme activity and stability. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation and a potential decrease in enantioselectivity. The optimal temperature is a balance between reaction efficiency and maintaining the enzyme's structural integrity for selective catalysis. For example, in some lipase-catalyzed resolutions, an optimal temperature of around 40-50°C has been identified.

Solvent: The choice of organic solvent is crucial as it can influence the enzyme's conformation and, consequently, its enantioselectivity. Solvents are often characterized by their log P value, which is a measure of their hydrophobicity. Non-polar solvents like hexane (B92381) or toluene (B28343) are frequently used in these reactions. The presence of water, even in small amounts, can also affect the catalytic activity and selectivity.

Acyl Donor: In transesterification reactions, the nature of the acyl donor can have a profound effect on the enantioselectivity. Various acyl donors, such as vinyl acetate (B1210297) or different fatty acid esters, are used. The length of the carbon chain of the fatty acid can influence the reaction's success. For instance, in some resolutions, lauric acid (a 12-carbon fatty acid) has been found to be an effective acyl donor.

pH: For hydrolytic reactions carried out in aqueous buffer systems, the pH is a critical parameter. Lipases have an optimal pH range for their activity, and deviations from this range can lead to a significant loss of function.

Enzyme and Substrate Concentration: The concentrations of the enzyme and the substrate, as well as their molar ratio, are important for optimizing the reaction kinetics and achieving high conversion and enantiomeric excess.

A systematic approach, such as response surface methodology (RSM), can be employed to investigate the interplay of these variables and identify the optimal conditions for maximizing the enantiomeric excess of the desired product.

| Parameter | General Effect on Enantiomeric Purity | Example of Optimized Condition |

| Temperature | Influences enzyme activity and stability; an optimal temperature exists. | 47°C for resolution of 1-phenyl 1-propanol. |

| Solvent | Affects enzyme conformation and enantioselectivity. | Toluene (log P = 2.5) or isooctane. |

| Acyl Donor | The structure of the acyl donor can significantly impact the E-value. | Vinyl laurate or lauric acid. |

| pH | Critical for hydrolytic reactions, affecting enzyme activity. | Optimal pH is specific to the lipase being used. |

| Molar Ratio | The ratio of acyl donor to substrate can affect reaction equilibrium and efficiency. | A molar ratio of 1.5:1 (acyl donor:substrate) has been found to be optimal in some cases. |

Biocatalytic Stereoinversion Methods for 1,2-Diols

While kinetic resolution is a powerful tool, its maximum theoretical yield for a single enantiomer is limited to 50%. Stereoinversion methods, which can convert a racemic mixture into a single enantiomer, offer the potential for a 100% theoretical yield.

Enzymatic Oxidation-Reduction Pathways (e.g., Metschnikowia koreensis)

A one-pot deracemization of 1,2-diols can be achieved using whole-cell biocatalysts that possess both oxidation and reduction capabilities with opposite stereopreferences. This process involves a sequential enzymatic oxidation-reduction pathway.

The yeast Metschnikowia koreensis has been shown to catalyze the stereoinversion of racemic aryl secondary alcohols and 1,2-diols. nih.gov The process involves the stereoselective oxidation of one enantiomer (e.g., the (R)-alcohol) to the corresponding ketone intermediate. nih.gov Subsequently, the same microorganism asymmetrically reduces the ketone to the opposite enantiomer (the (S)-alcohol). nih.gov This one-pot reaction with in vivo cofactor regeneration is an environmentally friendly method that can afford the product in high yield and excellent optical purity. nih.govscispace.com

For 3-aryloxy-1,2-propanediols, M. koreensis has demonstrated excellent redox potential, achieving high chemical yields and significant stereoinversion. nih.gov The reaction conditions, such as pH and cell-mass concentration, are optimized to achieve maximum conversion and enantioselectivity. scispace.com This whole-cell biocatalytic approach for stereoinversion represents an efficient strategy for the synthesis of enantiopure 1,2-diols. nih.govscispace.com

Chemical Asymmetric Synthesis Routes to this compound

In addition to biocatalytic methods, chemical asymmetric synthesis provides direct routes to enantiomerically pure compounds.

Chiral Pool-Based Methodologies

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. This approach incorporates a pre-existing stereocenter into the target molecule, avoiding the need for a resolution step or an asymmetric catalyst.

Utilization of Optically Active Glycidol Derivatives

(R)-Glycidol is a versatile and commonly used chiral building block. Its strained epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective introduction of various functional groups. The synthesis of this compound can be readily achieved from (R)-glycidol.

The synthesis involves the ring-opening of (R)-glycidol with phenol (B47542). This reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide anion. The phenoxide then attacks the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of this compound. This reaction proceeds with the inversion of configuration at the site of nucleophilic attack, but since the attack occurs at the terminal carbon, the stereochemistry at the C2 position, which defines the (R)-configuration of the final product, is retained from the starting (R)-glycidol.

This method is highly efficient and stereospecific, providing direct access to the desired (R)-enantiomer with high optical purity, provided that the starting (R)-glycidol is of high enantiomeric excess.

Catalytic Asymmetric Epoxidation and Subsequent Ring Opening

A robust and widely utilized method for the synthesis of chiral 1,2-diols involves the asymmetric epoxidation of a prochiral olefin, followed by the stereospecific ring-opening of the resulting epoxide. In the context of synthesizing this compound, this strategy can be implemented in two main ways: the epoxidation of allyl alcohol followed by etherification and hydrolysis, or the direct asymmetric epoxidation of allyl phenyl ether.

The Sharpless-Katsuki asymmetric epoxidation is a powerful tool for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org This reaction employs a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgorganicreactions.org The choice of the L-(+)- or D-(-)-tartrate ligand dictates the stereochemical outcome of the epoxidation with high predictability. wikipedia.org

For the synthesis of this compound, the process would commence with the Sharpless asymmetric epoxidation of allyl alcohol using D-(-)-diethyl tartrate to yield (R)-glycidol. This chiral epoxide can then be subjected to a Williamson ether synthesis with phenol under basic conditions to form (R)-glycidyl phenyl ether. The final step involves the acid- or base-catalyzed hydrolysis of the epoxide ring of (R)-glycidyl phenyl ether to afford the target molecule, this compound. The ring-opening of the epoxide occurs with inversion of configuration at the attacked carbon, leading to the desired diol.

An alternative approach within this category is the direct enantioselective epoxidation of allyl phenyl ether. This would circumvent the need for a separate etherification step. Methodologies like the Jacobsen-Katsuki epoxidation, which is effective for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex, could theoretically be applied. wikipedia.org However, the Sharpless epoxidation is generally more specific for allylic alcohols. wikipedia.org

The key advantage of the asymmetric epoxidation approach is the ability to introduce the desired stereochemistry with high enantioselectivity early in the synthetic sequence. The Sharpless epoxidation, in particular, is well-documented to provide high enantiomeric excesses, often exceeding 90%. scripps.edu

Table 1: Illustrative Reaction Parameters for Sharpless Asymmetric Epoxidation

| Parameter | Condition |

| Substrate | Allylic Alcohol |

| Catalyst | Titanium(IV) isopropoxide |

| Chiral Ligand | Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT) |

| Oxidant | tert-Butyl hydroperoxide (TBHP) |

| Typical ee | >90% |

| Reaction Temp. | -20 °C to 0 °C |

View Data

| Substrate | Catalyst | Chiral Ligand | Oxidant | Typical ee | Reaction Temp. |

|---|---|---|---|---|---|

| Allylic Alcohol | Titanium(IV) isopropoxide | Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT) | tert-Butyl hydroperoxide (TBHP) | >90% | -20 °C to 0 °C |

Deracemization Techniques for Racemic Mixtures

Deracemization techniques provide an alternative route to enantiomerically pure compounds by selectively transforming one enantiomer of a racemic mixture, leaving the other enriched. A prominent method in this category is kinetic resolution, which can be achieved through chemical or enzymatic means.

Hydrolytic Kinetic Resolution (HKR)

The hydrolytic kinetic resolution of terminal epoxides is a powerful method for accessing both enantioenriched epoxides and 1,2-diols. This technique often employs chiral salen-cobalt(III) complexes as catalysts. In the case of racemic phenyl glycidyl ether, the catalyst selectively hydrolyzes one enantiomer at a faster rate, leaving the unreacted epoxide enriched in the other enantiomer. By choosing the appropriate catalyst configuration, one can obtain either (R)- or (S)-glycidyl phenyl ether with high enantiomeric excess. The hydrolyzed product is the corresponding diol. For the synthesis of this compound, one would aim to resolve racemic phenyl glycidyl ether, allowing for the isolation of the desired (R)-diol.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative to chemical methods. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. These enzymes can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of a racemic epoxide.

Several studies have demonstrated the utility of microbial epoxide hydrolases for the kinetic resolution of racemic phenyl glycidyl ether. For instance, a novel strain, Bacillus sp. Z018, was found to produce an epoxide hydrolase that stereospecifically hydrolyzes (R)-phenyl glycidyl ether to generate this compound. Under optimized conditions, this biotransformation achieved a yield of 45.8% with an enantiomeric excess of 96.3% for the (R)-diol. researchgate.net

Another study utilized a recombinant epoxide hydrolase from Streptomyces griseus for the bioresolution of racemic phenyl glycidyl ether. This enzymatic process yielded the unreacted (S)-glycidyl phenyl ether with high enantiomeric excess. Similarly, an epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus was used for the kinetic resolution of racemic glycidyl phenyl ether, affording enantiopure (R)-glycidyl phenyl ether with an enantiomeric excess of over 99.9% and a yield of 38.4%. researchgate.net The resulting (R)-glycidyl phenyl ether can then be hydrolyzed to this compound.

Lipases are another class of enzymes that can be employed for the kinetic resolution of racemic alcohols or their esters. While direct resolution of 3-phenoxy-1,2-propanediol using lipases is less commonly reported, the kinetic resolution of related chlorohydrin precursors has been demonstrated as a viable strategy in the synthesis of beta-blockers. chemrxiv.org This typically involves the enantioselective acylation of the secondary alcohol group.

Table 2: Examples of Enzymatic Resolution for this compound Precursors

| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Bacillus sp. Z018 | (R,S)-Phenyl glycidyl ether | This compound | 45.8% | 96.3% |

| Maritimibacter alkaliphilus | (R,S)-Glycidyl phenyl ether | (R)-Glycidyl phenyl ether | 38.4% | >99.9% |

View Data

| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Bacillus sp. Z018 | (R,S)-Phenyl glycidyl ether | This compound | 45.8% | 96.3% |

| Maritimibacter alkaliphilus | (R,S)-Glycidyl phenyl ether | (R)-Glycidyl phenyl ether | 38.4% | >99.9% |

Comparison of Synthetic Methodologies: Efficiency, Enantioselectivity, and Scalability

Both catalytic asymmetric epoxidation and deracemization techniques offer viable pathways to enantiomerically enriched this compound, each with its own set of advantages and disadvantages concerning efficiency, enantioselectivity, and scalability.

Enantioselectivity: Both approaches are capable of achieving very high levels of enantioselectivity. The Sharpless asymmetric epoxidation is renowned for its excellent enantiocontrol, consistently delivering products with >90% ee. scripps.edu Similarly, enzymatic resolutions, particularly with epoxide hydrolases, have been shown to provide enantiomeric excesses of >99%. researchgate.net The choice between the methods may therefore depend on the specific substrate and the availability of a suitable catalyst or enzyme that provides optimal selectivity.

Scalability: For industrial-scale production, scalability is a critical factor. The Sharpless epoxidation has been implemented on an industrial scale for the synthesis of various chiral intermediates. wikipedia.org The reagents are relatively inexpensive and the reaction conditions are generally manageable. However, the use of a stoichiometric amount of a peroxide oxidant and the need to handle a titanium catalyst can present challenges in large-scale operations.

Enzymatic resolutions are often considered highly scalable and environmentally friendly ("green") processes. Biocatalysis can be performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. However, the scalability of enzymatic processes can be limited by factors such as enzyme stability, substrate/product inhibition, and the need for large reactor volumes to accommodate lower substrate concentrations. Process intensification through techniques like continuous flow chemistry is being explored to enhance the scalability and efficiency of both chemical and enzymatic syntheses. pharmasalmanac.com The development of robust immobilized enzymes can also significantly improve the scalability and reusability of biocatalysts.

Chemical Transformations and Derivatization of R 3 Phenoxy 1,2 Propanediol

Functional Group Modifications at the Hydroxyl Centers

The presence of two hydroxyl groups with different steric and electronic environments—a primary alcohol at the C1 position and a secondary alcohol at the C2 position—is the central feature for the derivatization of (R)-3-phenoxy-1,2-propanediol. These groups can be modified through various reactions, including protection, acetylation, and oxidation, often with a degree of regioselectivity.

Acetylation and Protection Strategies

In multi-step syntheses, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with subsequent reactions. neliti.com For diols like this compound, the hydroxyl groups are commonly protected to ensure chemoselectivity. neliti.com Acetylation is a straightforward and widely used method for protecting hydroxyl groups. mdpi.com

The reaction involves treating the diol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or a catalyst. mdpi.comfrontiersin.org This converts the hydroxyl groups into acetate (B1210297) esters, which are generally less reactive and stable to a range of reaction conditions. frontiersin.org Depending on the stoichiometry of the reagents, it is possible to achieve mono-acetylation, primarily at the less sterically hindered primary hydroxyl group, or di-acetylation. A general method for acetylation involves reacting the alcohol with acetic anhydride under solvent- and catalyst-free conditions or using a catalyst like vanadyl sulfate (B86663) for activation. mdpi.comfrontiersin.org

Beyond simple acetylation, other protecting groups can be employed. For 1,2-diols, cyclic acetals or ketals, such as acetonides (formed with acetone), are particularly effective as they protect both hydroxyl groups simultaneously in a single step. nih.gov This strategy not only protects the diols but also imparts conformational rigidity to the molecule, which can influence the stereochemical outcome of subsequent reactions. nih.gov The choice of protecting group is critical and is guided by the stability of the group under the planned reaction conditions and the ease of its removal during the deprotection step. neliti.comiris-biotech.de An effective protection strategy relies on high yields for both the protection and deprotection steps and ensures that the chosen group can be removed without affecting other parts of the molecule. neliti.com

Table 1: General Conditions for Acetylation of Alcohols

| Acetylating Agent | Catalyst/Base | Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | VOSO₄ (1 mol%) | Solvent-free, room temp., 24h | frontiersin.org |

| Acetic Anhydride | None | Solvent-free, moderate temp. | mdpi.com |

Selective Oxidation Reactions

The selective oxidation of the primary or secondary hydroxyl group of this compound opens pathways to valuable chiral intermediates like α-hydroxy ketones, α-hydroxy aldehydes, or carboxylic acids. The outcome of the oxidation depends on the choice of oxidant and the reaction conditions.

Oxidation of the secondary alcohol at the C2 position yields the corresponding α-hydroxy ketone, (R)-1-hydroxy-3-phenoxyacetone. This transformation can be achieved using various catalytic systems. For instance, manganese-based catalysts in the presence of hydrogen peroxide (H₂O₂) have been shown to be effective for the selective mono-oxidation of vicinal diols to α-hydroxy ketones under mild, ambient conditions. nih.gov Similarly, palladium-based catalysts are used for the selective oxidation of 1,2-propanediol to lactic acid, indicating that with the right catalyst, selective oxidation is feasible. researchgate.net

Conversely, selective oxidation of the primary alcohol at the C1 position would produce the chiral α-hydroxy aldehyde, (R)-2-hydroxy-3-phenoxypropanal. Achieving this selectivity can be challenging due to the potential for over-oxidation to the carboxylic acid and the comparable reactivity of the secondary alcohol. However, modern catalytic systems, such as those based on deep eutectic solvent surfactants (e.g., FeCl₃/BHDC) with H₂O₂, have been developed for the fast and selective oxidation of primary alcohols to aldehydes under solvent-free conditions. nih.govfrontiersin.org These methods offer high yields and short reaction times, making them attractive for complex syntheses. nih.govfrontiersin.org

Table 2: Catalytic Systems for Selective Alcohol Oxidation

| Target Product | Alcohol Type | Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|---|---|

| Aldehyde | Primary | FeCl₃/BHDC | H₂O₂ | Fast, solvent-free, high selectivity | nih.gov |

| α-Hydroxy Ketone | Vicinal Diol | Manganese salts / Pyridine-2-carboxylic acid | H₂O₂ | Mild conditions, rapid reaction | nih.gov |

Nucleophilic Substitution and Ring-Opening Reactions Involving this compound Precursors

This compound is commonly synthesized from its epoxide precursor, (R)-phenyl glycidyl (B131873) ether (also known as (R)-2-(phenoxymethyl)oxirane). wikipedia.org This synthesis occurs via a nucleophilic ring-opening of the epoxide. The reaction involves the attack of a nucleophile, typically a hydroxide (B78521) ion in an aqueous medium, on one of the epoxide carbons. In the case of phenyl glycidyl ether, the attack preferentially occurs at the less substituted terminal carbon (C3), leading to the formation of the 1,2-diol product in a regio- and stereospecific manner (anti-addition). wikipedia.orgnih.gov

The precursor, phenyl glycidyl ether, is itself manufactured by reacting phenol (B47542) with epichlorohydrin (B41342) in the presence of a base, which facilitates the dehydrochlorination to form the epoxide ring. wikipedia.org

Furthermore, this compound can be chemically modified to serve as a substrate for nucleophilic substitution reactions. By converting one or both of the hydroxyl groups into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), the carbon atom becomes susceptible to attack by various nucleophiles. This two-step sequence (activation of the hydroxyl group followed by substitution) allows for the introduction of a wide range of functional groups, including azides, halides, and cyanides, with inversion of configuration at the stereocenter if the secondary alcohol is the site of substitution. This SₙAr (Aromatic Nucleophilic Substitution) type mechanism is a fundamental strategy for elaborating chiral synthons. nih.gov

Formation of Complex Chiral Architectures from this compound

The true value of chiral building blocks like this compound lies in their application in the synthesis of more complex, high-value molecules. nih.gov Optically pure 1,2-diols are recognized as privileged structural motifs that are key intermediates in the synthesis of pharmaceuticals and serve as the backbone for many chiral ligands used in asymmetric catalysis. nih.govmdpi.comnih.gov

The defined stereochemistry of this compound can be transferred through subsequent synthetic steps to create new stereocenters or complex chiral environments. For example, it can serve as a scaffold for the synthesis of chiral ligands. rsc.org Chiral N,N'-dioxide ligands, which are effective in a variety of asymmetric catalytic reactions, can be synthesized from chiral backbones derived from amino acids or other readily available chiral sources. rsc.org Similarly, the diol functionality can be incorporated into larger macrocyclic or spirocyclic structures, such as the oxa-spirocyclic ligands used in iridium-catalyzed asymmetric hydrogenations. dicp.ac.cn

The modular nature of synthesis allows for the combination of this compound with other reagents to assemble complex architectures. rsc.org For instance, it could be envisioned as a component in the Rh-catalyzed three-component synthesis of chiral 1,3-dioxoles. rsc.org The ability to use such synthons in the late-stage functionalization of biologically relevant molecules further underscores their importance in medicinal chemistry and drug discovery. nih.gov

Advanced Analytical Methodologies in R 3 Phenoxy 1,2 Propanediol Research

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of chiral compounds. For (R)-3-phenoxy-1,2-propanediol, the primary goal is to resolve its enantiomers effectively to determine purity and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of 3-phenoxy-1,2-propanediol (B1222102). chromatographyonline.comphenomenex.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. phenomenex.combgb-analytik.com

Method Development: The development of a successful chiral HPLC method involves screening various CSPs and mobile phases. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective for separating a broad range of chiral compounds, including diols. phenomenex.com For 3-phenoxy-1,2-propanediol, a reported successful separation utilizes a CHIRALPAK® IA column, which is an immobilized amylose-based CSP. ct-k.com

The choice of mobile phase is crucial for achieving optimal resolution. Normal phase chromatography, using non-polar solvents like n-hexane mixed with modifiers such as dichloromethane (B109758), ethanol, or 2-propanol, is commonly employed. ct-k.comworldwidejournals.com The composition of the mobile phase is fine-tuned to balance resolution and analysis time.

Table 1: Example of Chiral HPLC Method Parameters for 3-Phenoxy-1,2-Propanediol Separation

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® IA |

| Dimensions | 250 x 4.6mm |

| Particle Size | 5µm |

| Mobile Phase | n-hexane / dichloromethane (25 / 75 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | ELSD (Evaporative Light Scattering Detector) |

| Retention Time (Rt 1) | 9.47 min |

| Retention Time (Rt 2) | 10.69 min |

| Alpha Value (α) | 1.19 |

| Resolution (Rs) | 4.68 |

Data sourced from a Daicel application note. ct-k.com

Method Validation: Once a method is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability for quantitative analysis. chromatographyonline.comscispace.com Validation confirms that the analytical procedure is suitable for its intended purpose. banglajol.infonih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by the baseline resolution of the two enantiomers.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for controlling the undesired enantiomer as an impurity. worldwidejournals.com

Microfluidics, particularly microchip electrophoresis (MCE), represents a cutting-edge approach for rapid chiral separations. nih.gov This technique offers significant advantages, including drastically reduced analysis times (often in seconds), minimal sample and solvent consumption, and high efficiency. nih.govmdpi.com

In MCE, enantiomers are separated in a micro-fabricated channel under the influence of an electric field. nih.gov Chiral recognition is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, resulting in different electrophoretic mobilities. nih.govdergipark.org.tr

While specific applications for this compound are not widely published, the principles of MCE are applicable to chiral diols. The technique is a promising tool for high-throughput screening and analysis in the research of such compounds. researchgate.net

Spectroscopic Characterization for Stereochemical Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. chemicalbook.com However, in a standard achiral solvent, the NMR spectra of enantiomers are identical. To differentiate between (R)- and (S)-3-phenoxy-1,2-propanediol, a chiral environment must be introduced. nih.gov

This is typically achieved by using a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA). researchgate.net For diols, chiral boric acids have proven to be effective CDAs. nih.gov The CDA reacts with both enantiomers to form new diastereomeric compounds (e.g., cyclic boronate esters). These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, most commonly the ¹H NMR spectrum. nih.gov

The chemical shift non-equivalence (ΔΔδ), which is the difference in the chemical shifts of corresponding protons in the two diastereomers, allows for the quantification of each enantiomer by integrating the respective signals. This method is highly valuable for determining enantiomeric purity. nih.gov

Table 2: Representative ¹H NMR Data for 3-Phenoxy-1,2-propanediol

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1a, H-1b | ~3.7 ppm |

| H-2 | ~4.0 ppm |

| H-3a, H-3b | ~4.1 ppm |

| Aromatic H | ~6.9 - 7.3 ppm |

Note: These are approximate shifts for the parent compound in an achiral solvent. In the presence of a CDA, key protons, particularly those near the chiral center (H-2), would be expected to split into two distinct signals for the R and S enantiomers. chemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through its fragmentation pattern. nih.govchemicalbook.com When coupled with a separation technique like Gas Chromatography (GC-MS), it is a highly effective method for identifying reaction products and impurities in the synthesis of 3-phenoxy-1,2-propanediol. researchgate.net

The electron ionization (EI) mass spectrum of 3-phenoxy-1,2-propanediol shows a molecular ion peak [M]⁺ at m/z 168, confirming its molecular weight. nist.gov The spectrum is also characterized by specific fragment ions that provide structural clues. A prominent peak at m/z 94 is characteristic of the phenoxy moiety ([C₆H₅O]⁺), which is a key structural feature of the molecule. chemicalbook.comresearchgate.net Other significant fragments can also be observed, aiding in the unambiguous identification of the compound in complex mixtures. nih.govnist.gov

Table 3: Major Fragments in the Mass Spectrum of 3-Phenoxy-1,2-propanediol

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Probable Fragment |

|---|---|---|

| 168 | ~18% | [M]⁺ Molecular Ion |

| 94 | 100% | [C₆H₅O]⁺ (Phenoxy group) |

| 77 | ~21% | [C₆H₅]⁺ (Phenyl group) |

Data compiled from NIST and MassBank of North America. nih.govnist.gov

Determination of Enantiomeric Excess (ee) and Optical Purity

The determination of enantiomeric excess (ee) is the ultimate goal of most chiral analysis methods. It is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other.

Enantiomeric excess is calculated from the relative amounts of the R and S enantiomers, which are determined using the analytical techniques described above. The most common method is chiral HPLC, where the peak areas of the two enantiomers are used in the following formula: nih.gov

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where AreaR and AreaS are the integrated peak areas of the (R)- and (S)-enantiomers, respectively. A validated HPLC method ensures that the detector response is linear for both enantiomers, allowing for an accurate calculation. banglajol.info

Alternatively, NMR spectroscopy with a chiral derivatizing agent can be used. In this case, the integral values of the well-resolved, non-overlapping signals corresponding to the diastereomers are used in place of the peak areas. dntb.gov.ua

Other optical methods, such as circular dichroism (CD), can also be employed. acs.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this technique can be used to determine the absolute configuration and, through calibration, the enantiomeric excess of a sample. nih.govacs.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-3-phenoxy-1,2-propanediol |

| n-hexane |

| dichloromethane |

| ethanol |

Computational and Theoretical Investigations of R 3 Phenoxy 1,2 Propanediol and Its Derivatives

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like (R)-3-phenoxy-1,2-propanediol are intrinsically linked to its three-dimensional structure. The molecule can adopt various spatial arrangements, known as conformations, by rotation around its single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to map the energy landscape that connects them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs (bonds), and the total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically rotating the bonds, an energy landscape can be generated, and low-energy conformers can be identified.

Molecular Dynamics (MD) simulations extend this by applying Newton's laws of motion to the atoms, simulating their movement over time. nih.govresearchgate.net This provides insight into the dynamic behavior of the molecule, including how it transitions between different conformations and how it behaves in a solvent environment. MD simulations are particularly useful for understanding how a molecule like this compound might adapt its shape upon approaching a biological receptor or an enzyme's active site. mdpi.comnih.gov

Despite the power of these techniques, specific MM and MD simulation studies detailing the full conformational landscape and energy profiles for this compound are not extensively documented in publicly available scientific literature. Such studies would be valuable to predict the most likely shapes the molecule adopts in solution.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Conformer Stability

For a more accurate determination of the relative stabilities of different conformers, quantum chemical calculations are employed. Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. researchgate.net Unlike MM, DFT explicitly models the electrons, providing a more accurate description of electronic effects and weak interactions, such as intramolecular hydrogen bonding, which are critical in a diol like this compound.

In a typical DFT study, the geometries of various conformers initially identified by a simpler method (like MM) are optimized to find the precise structure at the energy minimum. The relative energies of these optimized conformers are then calculated with high precision, allowing for a reliable ranking of their stability. nih.gov

Detailed DFT studies focused specifically on the conformer stability of this compound have not been widely published. These calculations would be instrumental in confirming the global minimum energy structure and understanding the energetic penalties for adopting other, higher-energy conformations.

Chiral Recognition Mechanisms in Enzymatic Processes

The selective synthesis or separation of enantiomers, known as resolution, is often achieved using enzymes like lipases. These enzymes create a chiral environment where one enantiomer of a racemic mixture reacts much faster than the other. Understanding the basis of this chiral recognition at the molecular level is a key area of computational study.

For 3-phenoxy-1,2-propanediol (B1222102) and its derivatives, lipases from organisms such as Pseudomonas cepacia (now known as Burkholderia cepacia) and Candida rugosa have been used for enzymatic kinetic resolution. acs.orgmdpi.com Computational modeling can elucidate why an enzyme prefers the (R)- or (S)-enantiomer. This typically involves docking simulations, where the molecule is placed into the enzyme's active site in various orientations, followed by MD simulations to observe the stability of the enzyme-substrate complex.

Modeling studies on related compounds suggest that the enantioselectivity of lipases often arises from specific interactions within the active site. acs.org For instance, the binding of 3-(aryloxy)-1,2-propanediol derivatives in a lipase (B570770) active site can be stabilized by:

Hydrogen Bonding: The hydroxyl groups of the diol can form hydrogen bonds with amino acid residues (like serine, which is part of the catalytic triad) in the active site.

Hydrophobic Interactions: The phenoxy group can fit into a hydrophobic pocket within the enzyme.

The precise fit and the stability of the transition state for the reaction (e.g., acylation of one of the hydroxyl groups) determine the selectivity. For the (R)-enantiomer, the arrangement of the substituents around the chiral center may allow for a more favorable fit and a lower energy transition state compared to the (S)-enantiomer, leading to its preferential reaction. A chemoenzymatic resolution study of racemic 3-phenoxy-1,2-propanediol derivatives noted that lipases from Pseudomonas cepacia were selective for one enantiomer, indicating effective chiral recognition. skemman.is However, detailed computational studies that explicitly model the binding of the (R)-enantiomer of 3-phenoxy-1,2-propanediol within a lipase active site to quantify these interactions are not widely available.

Theoretical Studies on Reaction Pathways and Stereoselectivity

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism and the origins of stereoselectivity. rsc.org This involves locating the transition state structures for each step of the reaction and calculating the activation energies. The calculated energy profile can predict which reaction pathway is most favorable and why a particular stereoisomer is formed preferentially. escholarship.orgescholarship.org

The synthesis of enantiomerically pure this compound can be achieved through methods like the asymmetric dihydroxylation of an allyl phenyl ether precursor or the ring-opening of a chiral glycidyl (B131873) precursor. Theoretical studies could investigate these reaction pathways:

Transition State Modeling: By calculating the energies of the different transition states that lead to the (R) and (S) products, chemists can understand the origins of stereoselectivity. The difference in activation energy between these competing pathways determines the enantiomeric excess that can be expected.

Catalyst-Substrate Interactions: In catalyzed reactions, computational models can reveal how a chiral catalyst interacts with the substrate to control the stereochemical outcome.

As with other computational aspects of this molecule, specific theoretical studies on the reaction pathways and the origins of stereoselectivity for the synthesis of this compound are not prevalent in the existing literature. Such research would be highly beneficial for optimizing existing synthetic routes or designing new, more efficient ones. nih.govnih.gov

Applications of R 3 Phenoxy 1,2 Propanediol As a Chiral Building Block in Non Pharmaceutical Fields

Role in Polymer and Resin Chemistry

The incorporation of chiral units like (R)-3-phenoxy-1,2-propanediol into polymer backbones is a key strategy for developing advanced materials with unique properties. Its diol functionality allows it to act as a monomer in polymerization reactions.

This compound can be utilized as a monomer for the synthesis of optically active polymers such as chiral polyesters and polyurethanes. The presence of the chiral center in the polymer chain can induce the formation of helical or other organized secondary structures. This controlled spatial arrangement is of great interest for creating materials for specialized applications, including chiral stationary phases for chromatography or enantioselective membranes. mdpi.com The synthesis of polymers from diols is a well-established industrial process. nih.gov

Table 1: Potential Chiral Polymers Derived from this compound

| Polymer Type | Co-monomer Example | Potential Polymer Structure | Key Feature |

| Polyester | Terephthalic acid | Alternating this compound and terephthaloyl units | Chirality integrated into the main polymer chain |

| Polyurethane | Methylene diphenyl diisocyanate (MDI) | Urethane linkages formed between the diol and diisocyanate | Introduction of stereospecificity into polyurethane networks |

The stereochemistry of the repeating units in a polymer significantly influences its macroscopic properties. By using an enantiomerically pure monomer like this compound instead of its racemic mixture, manufacturers can achieve greater control over the polymer's morphology and performance characteristics. This can lead to enhancements in:

Thermal Properties: Chiral polymers may exhibit higher glass transition temperatures (Tg) and thermal stability due to more regular chain packing. mdpi.com

Mechanical Strength: The uniform stereochemistry can result in materials with improved tensile strength and modulus.

Solubility and Permeability: The specific chirality can affect how the polymer interacts with solvents and other small molecules, a critical factor in applications like separation membranes. mdpi.com

Application in Agrochemical and Pesticide Synthesis as an Intermediate

The synthesis of modern agrochemicals often relies on the availability of chiral intermediates to produce molecules with high efficacy and selectivity. buchler-gmbh.com Many herbicides, insecticides, and fungicides have stereocenters, and typically only one enantiomer is responsible for the desired biological activity. The other enantiomer may be inactive or even detrimental to non-target organisms.

This compound serves as a valuable starting material for introducing a specific stereocenter into the final agrochemical product. Its use ensures the production of the active enantiomer, leading to more effective and environmentally conscious crop protection agents.

Development of Chiral Ligands and Catalysts

Chiral ligands are essential components of asymmetric catalysts, which are widely used in fine chemical synthesis to produce enantiomerically pure compounds. The diol functionality of this compound makes it an excellent precursor for the synthesis of bidentate chiral ligands. The two hydroxyl groups can be chemically modified, for example, by conversion to phosphine (B1218219) groups, to create ligands like chiral diphosphines.

These ligands can then be complexed with transition metals (e.g., rhodium, ruthenium, iridium) to form highly efficient and selective asymmetric catalysts. nih.gov Such catalysts are employed in a variety of stereoselective transformations, including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions, which are fundamental processes in modern chemical manufacturing.

Utilization in Fine Chemical Production (Excluding Pharmaceutical Active Ingredients)

Beyond the specific fields mentioned, this compound is a versatile intermediate for the production of various high-value, non-pharmaceutical fine chemicals where chirality is a key feature. cymitquimica.comguidechem.comchiroblock.com These can include compounds used in the flavor and fragrance industry, electronics, and for specialized research purposes.

The racemic form of 3-phenoxy-1,2-propanediol (B1222102) is known for its use as a solvent. cymitquimica.comguidechem.com The enantiomerically pure (R)-form can be employed as a specialty chiral solvent. Chiral solvents are valuable in certain niche applications, such as in asymmetric synthesis to influence the stereochemical outcome of a reaction or for the analytical separation of enantiomers.

Furthermore, its structural characteristics—a glycol ether—make it a candidate for use as a coalescing agent in the formulation of paints, coatings, and inks. Coalescents are high-boiling point solvents that aid in the film-forming process of latex polymers. The use of a chiral coalescent like this compound could potentially influence the final properties of the coating, such as gloss and hardness, due to its specific molecular structure.

Table 2: Summary of Non-Pharmaceutical Applications

| Field | Role of this compound | Resulting Product/Effect |

| Polymer Chemistry | Chiral Monomer | Optically active polymers with controlled properties |

| Agrochemicals | Chiral Intermediate | Enantiomerically pure pesticides and herbicides |

| Catalysis | Ligand Precursor | Highly selective asymmetric catalysts |

| Fine Chemicals | Chiral Building Block | Specialty solvents, coalescents, and other high-value chemicals |

Intermediates for Dyes, Pigments, and Optical Brighteners

This compound, with its defined stereocenter and versatile functional groups (a primary and a secondary alcohol, and a phenyl ether), represents a potential precursor for the synthesis of novel chiral colorants and fluorescent agents. The introduction of such a chiral moiety could lead to the development of materials with unique chiroptical properties, such as circularly polarized luminescence (CPL), which is of interest for applications in 3D displays, security inks, and optical data storage.

The potential synthetic routes could involve the transformation of the diol functionality into other reactive groups, allowing for the incorporation of the chiral phenoxy-propanediol backbone into a chromophoric or auxochromic part of a dye molecule. For instance, the hydroxyl groups could be functionalized to link to aromatic systems commonly found in azo dyes, triphenylmethane (B1682552) dyes, or stilbene-based optical brighteners.

Table of Potential Chiral Dye Intermediates and their Properties

The following table is a hypothetical representation of data that could be generated from research in this area. It is important to note that the compounds and data presented below are illustrative and not based on existing experimental results for derivatives of this compound.

| Derivative of this compound | Target Chromophore Class | Potential Application | Hypothesized Chiroptical Property |

| (R)-3-phenoxy-1,2-bis(4-aminobenzoyl)propane | Azo Dyes | Chiral Textile Dyes | Enhanced color fastness due to stereospecific interactions with fibers |

| (R)-1-(4-nitrophenoxy)-3-phenoxypropan-2-ol | Disperse Dyes | PET Fiber Coloration | Circular Dichroism in the visible spectrum |

| Stilbene derivative of this compound | Optical Brighteners | Polymer Additives | Circularly Polarized Luminescence (CPL) |

Further research is required to explore the synthesis and characterization of such derivatives to validate the potential of this compound in this non-pharmaceutical field. The investigation into its role could open new avenues for the design of advanced functional materials with tailored optical properties.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving research into green and sustainable methods for synthesizing valuable chiral compounds like (R)-3-phenoxy-1,2-propanediol. chemistryjournals.net Future efforts will likely concentrate on moving away from traditional synthesis methods that often rely on hazardous reagents and generate significant waste. chemistryjournals.net

A key area of development is the utilization of renewable feedstocks. Glycerol (B35011), a byproduct of biodiesel production, presents an attractive and sustainable starting material. researchgate.netacs.org Research into one-pot synthesis methods that convert glycerol directly to aryloxypropanediols under solvent-free conditions is a significant step forward. researchgate.net These processes not only utilize a renewable resource but also improve process efficiency by reducing the number of reaction and purification steps. researchgate.net Further research is expected to focus on optimizing catalyst systems for these reactions to improve yield and regioselectivity, ensuring the preferential formation of the desired 1,2-propanediol isomer. researchgate.net

Another promising approach is the use of innovative technologies like sonochemistry, which employs ultrasound irradiation. This method has been shown to facilitate the eco-friendly synthesis of related compounds like 3-chloro-1,2-propanediol, avoiding the need for solvents and harsh acidic or basic conditions. researchgate.net Adapting such energy-efficient technologies for the synthesis of this compound could significantly reduce the environmental footprint of its production.

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, will continue to guide the development of new synthetic routes. chemistryjournals.net

Advanced Biocatalytic System Engineering for Enhanced Stereoselectivity and Yield

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity of enzymes, which operate under mild reaction conditions. nih.govdntb.gov.ua For this compound, future research will focus on engineering advanced biocatalytic systems to achieve higher yields and enantiomeric purity.

The kinetic resolution of racemic 3-aryloxy-1,2-propanediols using lipases has already shown great promise. For instance, the lipase (B570770) YCJ01 from Burkholderia ambifaria has been effectively used in its cross-linked enzyme aggregate (CLEA) form to resolve 3-(4-methylphenoxy)-1,2-propanediol. rsc.org This system achieved excellent enantiomeric excess (ee) values (over 99%) for both the (R) and (S) enantiomers at high substrate concentrations. rsc.org Future work will likely involve:

Enzyme Discovery and Screening: Identifying new enzymes, such as alcohol dehydrogenases, ketoreductases, and epoxide hydrolases, with novel or improved activity towards 3-phenoxy-1,2-propanediol (B1222102) and its precursors. mdpi.comnih.gov

Protein Engineering: Utilizing techniques like directed evolution and rational design to tailor enzyme properties. nih.govnih.gov This can enhance substrate specificity, improve catalytic efficiency, increase stability in industrial process conditions, and even invert enantioselectivity to produce either the (R) or (S) enantiomer as desired. nih.govacs.org

Process Optimization: Developing whole-cell biocatalyst systems and optimizing fermentation conditions to create more economically viable and scalable production processes. frontiersin.org The goal is to develop robust microbial cell factories capable of producing the target compound with high volumetric productivity. nih.gov

Immobilization Techniques: Advancing enzyme immobilization methods, such as the creation of CLEAs, to improve operational stability and allow for catalyst recycling, which is crucial for industrial applications. rsc.org

The table below summarizes the performance of an engineered biocatalytic system for the resolution of a 3-aryloxy-1,2-propanediol analog, highlighting the potential for these methods.

| Substrate | Biocatalyst | Product (S-enantiomer) | Product (R-enantiomer) | Yield | Reference |

| 3-(4-methylphenoxy)-1,2-propanediol | CLEAs-YCJ01 | S-diacetate (>99% ee) | R-monoacetate (>99% ee) | ~50% | rsc.org |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is revolutionizing biocatalyst development. nih.gov This integrated approach accelerates the design of efficient and selective enzymes, reducing the time and cost associated with extensive laboratory screening. nih.gov

Future research in this area for the synthesis of this compound will heavily rely on:

In Silico Screening and Design: Utilizing computational tools to screen vast libraries of enzymes for their potential to catalyze the desired reaction with high stereoselectivity. frontiersin.org Algorithms can predict how a substrate like 3-phenoxy-1,2-propanediol will bind in an enzyme's active site, allowing for the pre-selection of promising candidates. nih.govfrontiersin.org

Rational Enzyme Design: Employing molecular modeling to understand the structural basis of an enzyme's stereoselectivity. nih.gov This knowledge allows researchers to rationally design specific mutations to enhance performance. For example, computational design can identify key amino acid residues to mutate to favor a specific substrate orientation, thereby increasing the production of the desired (R)-enantiomer. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to predict the dynamic behavior of enzymes and how mutations might affect their stability and catalytic activity. High-throughput MD simulations can be used to rank potential enzyme variants before they are created and tested in the lab. nih.gov

This "design-build-test-learn" cycle, where computational predictions guide experimental work and the results feed back to refine the computational models, is a powerful paradigm for developing next-generation biocatalysts. ucdavis.edu

Exploration of New Industrial Applications (Non-Medical) for Chiral Propanediol (B1597323) Derivatives

While many chiral compounds are developed as pharmaceutical intermediates, there is significant untapped potential for this compound and other chiral propanediol derivatives in non-medical industrial applications. Research is beginning to explore how the specific stereochemistry of these molecules can impart unique properties to materials and formulations.

Potential areas for future application include:

Advanced Polymers: Chiral diols can be used as monomers to create polymers with specialized properties. The defined stereochemistry can influence the polymer's crystallinity, thermal stability, and mechanical properties. For example, 1,3-propanediol (B51772) is a key component in the production of polytrimethylene terephthalate (B1205515) (PTT), a polymer used in carpets and textiles. rsc.orgmdpi.com Exploring the use of enantiopure this compound could lead to new polymers with enhanced characteristics.

Chiral Solvents and Auxiliaries: Enantiomerically pure compounds can be used as chiral solvents or additives in asymmetric synthesis, helping to control the stereochemical outcome of other chemical reactions. acs.org

Cosmetics and Personal Care: Propanediols are widely used in cosmetics as humectants, solvents, and emollients. mdpi.com The use of a specific enantiomer like this compound could potentially offer improved skin feel, formulation stability, or interaction with other active ingredients.

Functional Fluids: 1,2-propanediol is used in antifreeze, de-icing fluids, and as a heat transfer medium. repsol.comresearchgate.net While the chirality may be less critical for these bulk applications, derivatives of this compound could be developed as specialized, biodegradable functional fluids with unique viscosity or thermal properties.

Materials Science: The related compound 3-allyloxy-1,2-propanediol (B54475) is used as a monomer in the synthesis of modified polymers for applications like drug delivery systems and as a precursor for polymer electrolytes in batteries. sigmaaldrich.com This suggests that the functional phenoxy group in this compound could be leveraged to create new materials with specific electronic or surface properties.

Q & A

Q. How do temperature and reactant concentration influence the oxidation kinetics of this compound?

- Experimental Design : A linear regression model (1/kobs vs. 1/[substrate]) revealed that increasing temperature (293.2–313.2 K) accelerates the rate constant (kobs) during oxidation by ditelluratocuprate(III) in alkaline media .

- Data Interpretation : Activation energy (Ea) and entropy (ΔS‡) can be derived from Arrhenius and Eyring plots. Note deviations in observed vs. predicted rates due to solvent effects or side reactions .

Q. What contradictions exist in toxicity data for this compound, and how should researchers address them?

- Evidence Gaps : While some studies classify it as a suspected carcinogen , others report no carcinogenic potential in mice .

- Resolution Strategies :

- Conduct species-specific toxicokinetic studies (e.g., metabolic profiling in rodents).

- Investigate dose-response relationships and metabolite pathways (e.g., chlorolactic acid formation) .

Q. How can catalytic systems be optimized for enantioselective transformations involving this compound?

- Case Study : A complex catalyst (e.g., Cu/ligand systems) improved yields in amino-propanediol synthesis from chloro-propanediol precursors .

- Parameters to Optimize :

- Catalyst loading and ligand stereochemistry.

- Solvent polarity and reaction time.

Q. What role does this compound play in polymer science, particularly in modifying polyetherimide properties?

- Functionalization Strategy : Incorporation into polyetherimide backbones reduces glass transition temperature (Tg) and enhances elasticity.

- Methodology :

- Monitor Tg via differential scanning calorimetry (DSC).

- Assess mechanical properties using dynamic mechanical analysis (DMA) .

Methodological Notes

- Kinetic Studies : Always include control experiments to account for autocatalytic or solvent decomposition pathways .

- Enantiomeric Excess (EE) : Validate using chiral columns (e.g., Chiralcel OD-H) with UV detection .

- Toxicity Assays : Prioritize in vitro models (e.g., Caco-2 cells) for preliminary screening of intestinal absorption and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.